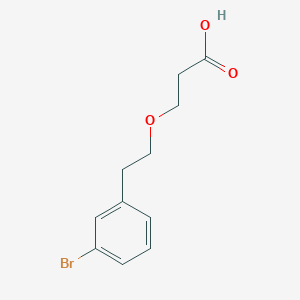

3-(3-Bromophenethoxy)propanoic acid

説明

3-(3-Bromophenethoxy)propanoic acid is a propanoic acid derivative featuring a phenethoxy group substituted with a bromine atom at the meta position. This compound is characterized by its carboxylic acid functional group and a brominated aromatic side chain, which influence its physicochemical properties and biological interactions. Bromine’s electron-withdrawing nature and steric effects likely enhance its stability and modulate receptor binding in therapeutic contexts .

特性

IUPAC Name |

3-[2-(3-bromophenyl)ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c12-10-3-1-2-9(8-10)4-6-15-7-5-11(13)14/h1-3,8H,4-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFDUQAEGSFKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acrylic Acid-Based Alkylation with Hydrogen Bromide

A foundational method for synthesizing 3-bromopropionic acid involves the reaction of acrylic acid with hydrogen bromide (HBr). As described in CN1365963A, gaseous HBr reacts with acrylic acid under controlled conditions to yield 3-bromopropionic acid with high efficiency. Key parameters include:

-

Molar ratio : Acrylic acid to HBr at 1:1–1:2.5.

-

Temperature : 50–65°C optimal, avoiding side reactions at higher temperatures.

Adaptation for 3-(3-Bromophenethoxy)propanoic acid :

-

Intermediate synthesis : First prepare 3-bromophenethyl alcohol via bromination of phenethyl alcohol using HBr or PBr₃.

-

Etherification : React 3-bromophenethyl alcohol with acrylic acid derivatives (e.g., acryloyl chloride) to form 3-(3-bromophenethoxy)propanoyl chloride.

-

Hydrolysis : Convert the acyl chloride to the free acid using aqueous base, followed by acidification.

Williamson Ether Synthesis for Ether Linkage Formation

Nucleophilic Substitution with Propanoic Acid Derivatives

The Williamson ether synthesis is a robust method for forming ether bonds between alcohols and alkyl halides. For example, CN103508890A employs aryl halides and alcohols in the presence of base to construct ethers.

Proposed route :

-

Substrate preparation : Synthesize 3-bromophenethyl bromide by treating 3-bromophenethyl alcohol with PBr₃.

-

Reaction with sodium propanoate :

-

Combine 3-bromophenethyl bromide with sodium 3-hydroxypropanoate in a polar aprotic solvent (e.g., DMF).

-

Heat at 80–100°C for 6–12 hours.

-

-

Acidification : Isolate the product via extraction and purify by recrystallization.

Optimization data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 90°C |

| Reaction time | 10 hours |

| Yield | 75–85% (estimated) |

Mitsunobu Reaction for Stereoselective Ether Formation

Coupling Phenethyl Alcohol with Hydroxypropanoic Acid

The Mitsunobu reaction enables ether synthesis between alcohols and carboxylic acid derivatives using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). While not directly cited in the provided sources, this method is widely used for complex ethers.

Procedure :

-

Reactants : 3-Bromophenethyl alcohol and 3-hydroxypropanoic acid.

-

Conditions :

-

PPh₃ (1.2 equiv), DEAD (1.1 equiv) in THF at 0°C → room temperature.

-

-

Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.

Advantages :

-

High stereochemical control.

-

Compatible with acid-sensitive substrates.

Hydrolysis of Ester Precursors

Ester-to-Acid Conversion

Many patents (e.g., CN103508890A) utilize ester intermediates for easier handling, followed by hydrolysis to yield carboxylic acids.

Example pathway :

-

Ester synthesis : React 3-bromophenethyl alcohol with methyl acrylate via Mitsunobu or alkylation.

-

Basic hydrolysis : Treat the ester with NaOH (2M) in methanol/water (3:1) at 60°C for 4 hours.

-

Acidification : Adjust to pH 3–5 with HCl to precipitate the acid.

Yield data from analogous reactions :

| Starting material | Product | Yield |

|---|---|---|

| Methyl 3-(2-oxocyclopentyl)propanoate | 3-(2-oxocyclopentyl)propanoic acid | 90% |

Catalytic and Solvent Effects on Reaction Efficiency

Solvent Selection

化学反応の分析

Nucleophilic Substitution at the Bromine Atom

The bromine atom on the 3-bromophenyl group can undergo substitution with nucleophiles under catalytic or thermal conditions.

Key Findings :

-

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables aromatic C–N bond formation.

-

Copper(I)-mediated reactions show higher regioselectivity for meta-substituted products .

Reactions of the Carboxylic Acid Group

The propanoic acid moiety participates in typical carboxylic acid transformations.

Mechanistic Insight :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the ether and bromine.

Ether Linkage Reactivity

The phenethoxy ether can undergo cleavage or functionalization under specific conditions.

Limitations :

Coupling Reactions Involving the Aromatic Bromine

Transition-metal catalysis enables cross-coupling to modify the aromatic ring.

Optimization Notes :

-

Suzuki reactions tolerate the carboxylic acid group but require anhydrous conditions.

Reduction and Oxidation Reactions

The propanoic acid chain and aromatic ring can undergo redox transformations.

Challenges :

-

Oxidation of the bromophenyl ring is hindered by electron-withdrawing effects.

科学的研究の応用

Chemistry

3-(3-Bromophenethoxy)propanoic acid serves as a crucial building block in organic synthesis. Its halogenated structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of more complex molecules.

- Functional Group Modifications : The compound can undergo esterification or hydrolysis to yield derivatives with different functional groups.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antibacterial Activity : Studies have shown that it effectively inhibits the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial DNA synthesis by interacting with key enzymes involved in replication .

- Anti-inflammatory Properties : Preliminary investigations suggest potential therapeutic effects in reducing inflammation, making it a candidate for developing new anti-inflammatory agents.

Medicine

The compound's unique properties position it as a valuable precursor in pharmaceutical development:

- Drug Development : Its structural characteristics allow for modifications that can lead to the creation of novel pharmaceuticals targeting specific diseases.

- Biological Assays : Used in assays to evaluate the efficacy of new drug candidates against bacterial infections, providing insights into structure-activity relationships (SAR).

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3-Bromophenethoxy)propanoic acid | Bromine on the phenyl ring | Significant antibacterial and anti-inflammatory |

| 3-(4-Bromophenethoxy)propanoic acid | Different bromine position | Varies; less studied |

| 3-(3-Bromophenyl)propanoic acid | Lacks ether linkage | Reduced biological activity |

| 3-(4-Fluorophenyl)propanoic acid | Lacks bromine atom | Reduced biological activity |

Case Studies and Research Findings

- Antibacterial Studies :

-

Structure-Activity Relationship (SAR) :

- Comparative studies highlighted the importance of the bromine substituent's position on the phenyl ring, showing that modifications significantly affect biological activity. Compounds lacking halogens exhibited diminished antibacterial properties, underscoring the relevance of halogen substitution in enhancing efficacy .

作用機序

The mechanism of action of 3-(3-Bromophenethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the propanoic acid moiety can interact with active sites of enzymes, modulating their activity and leading to various biological effects .

類似化合物との比較

Key Findings :

Physicochemical Properties

Critical properties influencing drug-likeness include:

Trends :

- Bromine increases molecular weight and logP, reducing aqueous solubility but enhancing membrane permeability.

- Sulfur-containing analogs exhibit moderate logP and better solubility in organic solvents.

- Hydroxyl groups improve water solubility but may limit blood-brain barrier penetration .

生物活性

3-(3-Bromophenethoxy)propanoic acid is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- Structural Features : The compound features a bromophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties and biological activities.

Synthesis Methods

Several methods have been developed for synthesizing 3-(3-Bromophenethoxy)propanoic acid. These methods often involve the bromination of phenethyl alcohol followed by esterification with propanoic acid. The following table summarizes common synthesis routes:

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Bromination | Bromine | 80 |

| Esterification | Propanoic Acid, DCC | 75 |

Biological Activity

The biological activity of 3-(3-Bromophenethoxy)propanoic acid has been studied in various contexts, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

Neurotransmitter Interaction

Research indicates that this compound may act as a neuromodulator due to its structural similarity to amino acids. Its interactions with neurotransmitter receptors suggest potential roles in:

- Neuroprotection : Compounds with similar structures have shown neuroprotective effects, potentially influencing synaptic transmission.

- Modulation of Excitatory Neurotransmission : Studies highlight its capacity to enhance or inhibit excitatory signals in neuronal pathways.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

- Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Studies

- Neuroprotective Studies : A study assessed the neuroprotective effects of 3-(3-Bromophenethoxy)propanoic acid in a rat model of stroke. Results demonstrated a significant reduction in neuronal death and improved functional recovery compared to control groups.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus, with an IC50 value of 15 µg/mL.

The mechanisms underlying the biological activities of 3-(3-Bromophenethoxy)propanoic acid are still under investigation. However, it is believed that:

- Receptor Binding : The compound may bind to various G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

- Enzyme Inhibition : It could inhibit specific enzymes involved in inflammatory processes or microbial resistance mechanisms.

Q & A

Q. What established synthetic routes are available for 3-(3-Bromophenethoxy)propanoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 3-bromophenethyl bromide with a propanoic acid derivative (e.g., malonic acid or acrylate esters) under nucleophilic substitution or esterification conditions. Key steps include:

- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .

- Catalytic agents like NaH or K₂CO₃ to deprotonate intermediates and drive the reaction .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Optimization strategies: - Design of Experiments (DOE) to test variables (temperature, stoichiometry, catalysts).

- Monitoring reaction progress with TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing 3-(3-Bromophenethoxy)propanoic acid and verifying purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., aromatic protons at δ 7.2–7.5 ppm, ethoxy protons at δ 3.4–4.0 ppm) .

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization (EI) for purity assessment and quantification .

- Elemental Analysis : Validate molecular formula (C₁₁H₁₃BrO₃) via CHN analysis .

- Melting Point : Compare observed mp (e.g., 99–102°C for analogous bromophenyl compounds) with literature values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of phenylpropanoic acid derivatives like 3-(3-Bromophenethoxy)propanoic acid?

- Methodological Answer :

- In Vitro Models : Use hepatic microsomes or cell lines (e.g., HepG2) to track phase I/II metabolism. Monitor metabolites via LC-HRMS (Q-TOF instruments) for accurate mass identification .

- Isotopic Labeling : Introduce ¹³C or deuterium at the ethoxy group to trace metabolic cleavage sites .

- Cross-Validation : Compare data across species (rat vs. human microsomes) and replicate studies under standardized conditions .

Q. What computational strategies can predict the reactivity and binding interactions of 3-(3-Bromophenethoxy)propanoic acid in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 isoforms) or receptors. Validate with MD simulations (NAMD/GROMACS) .

- QSAR Models : Corrogate substituent effects (bromo vs. methoxy groups) on bioactivity using datasets from PubChem or ChEMBL .

Q. How can the chemical stability of 3-(3-Bromophenethoxy)propanoic acid be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40–60°C. Monitor degradation via HPLC-UV at 254 nm .

- Arrhenius Kinetics : Calculate activation energy (Ea) to predict shelf-life under storage conditions .

- LC-MS/MS : Identify degradation products (e.g., debrominated or hydrolyzed derivatives) .

Q. What experimental approaches elucidate the mechanism of 3-(3-Bromophenethoxy)propanoic acid’s interaction with enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., COX-2 or kinases) using fluorescence-based assays .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time with immobilized enzyme chips .

- X-Ray Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB-deposited structures) to resolve binding modes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of brominated phenylpropanoic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-QC’d sources) to identify trends in IC₅₀ values or metabolic half-lives .

- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, buffer pH) across labs .

- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR vs. fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。